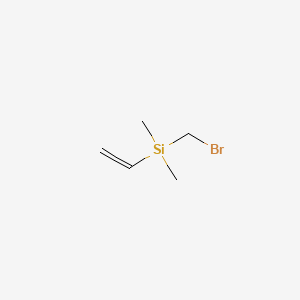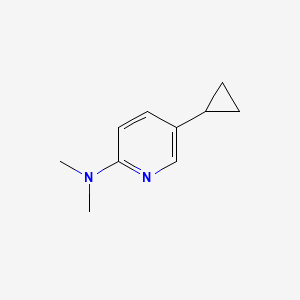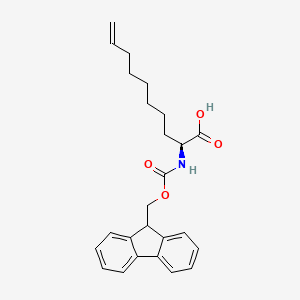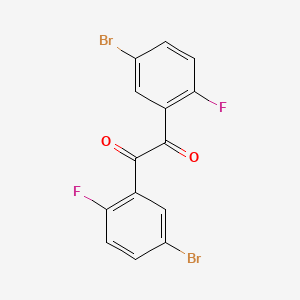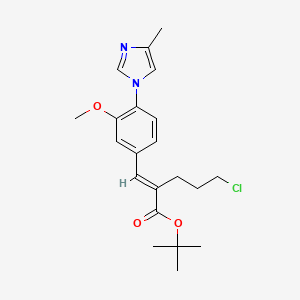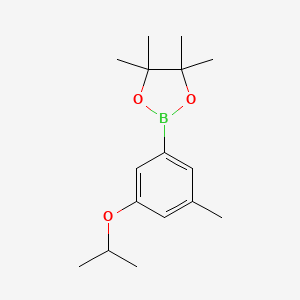
2-(3-Isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the CAS Number: 1218789-75-3. It has a molecular weight of 276.18 and its IUPAC name is 2-(3-isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25BO3/c1-11(2)18-14-9-12(3)8-13(10-14)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in an inert atmosphere .Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
Benzoxaboroles, including derivatives similar to 2-(3-Isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been explored for their utility as building blocks and protecting groups in organic synthesis. These compounds have shown promise due to their exceptional properties, such as the ability to bind hydroxyl compounds. This makes them valuable as molecular receptors for sugars and glycoconjugates. Furthermore, certain benzoxaboroles exhibit biological activity and are under clinical trials, indicating their potential in medicinal chemistry (Adamczyk-Woźniak, Cyrański, Żubrowska, & Sporzyński, 2009).
Material Science and Nanotechnology
In the realm of materials science, the exploration of polymer-inorganic nanocomposite materials has shown that organic conducting polymers, when used in combination with inorganic components, can produce materials with significantly improved thermal, mechanical, and electrical properties. This research highlights the potential of utilizing compounds like 2-(3-Isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in developing advanced materials for energy conversion and other applications (Du, Shen, Cai, & Casey, 2012).
Anticorrosive Coatings and Surface Modification
The development of anticorrosive coatings for carbon steel in marine environments, such as 3.5% NaCl solution, has also been a focus area. Epoxy polymers and their composites, potentially including compounds like 2-(3-Isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been studied for their effectiveness as anticorrosive coatings. Computational approaches, including density functional theory (DFT) and Monte Carlo simulations, have been used to evaluate the properties and effectiveness of these coatings, showcasing the compound's utility in enhancing the durability and longevity of materials exposed to corrosive environments (Hsissou, 2021).
Safety And Hazards
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methyl-5-propan-2-yloxyphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-11(2)18-14-9-12(3)8-13(10-14)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQFHCGOKWRSTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675287 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-{3-methyl-5-[(propan-2-yl)oxy]phenyl}-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1218789-75-3 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-{3-methyl-5-[(propan-2-yl)oxy]phenyl}-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

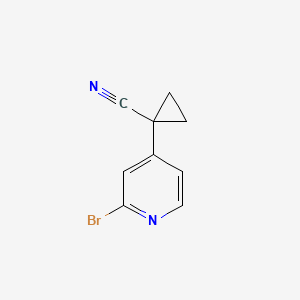
![(5-Phenyl-4H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester](/img/no-structure.png)
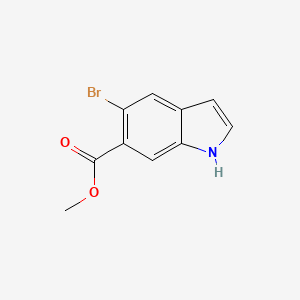
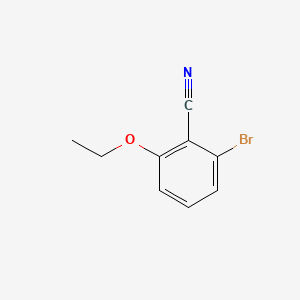
![Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B567608.png)
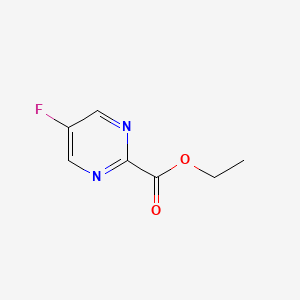
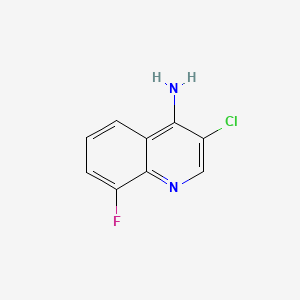
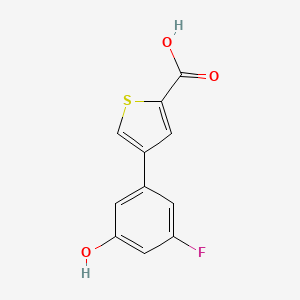
![4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B567614.png)
